3-Methyl-1-phenylhexahydropyridazine
Description
3-Methyl-1-phenylhexahydropyridazine is a heterocyclic compound that belongs to the class of hexahydropyridazines This compound is characterized by a six-membered ring containing two nitrogen atoms and is substituted with a methyl group at the third position and a phenyl group at the first position
Properties
IUPAC Name |
3-methyl-1-phenyldiazinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-10-6-5-9-13(12-10)11-7-3-2-4-8-11/h2-4,7-8,10,12H,5-6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXOGCXRDABXIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40502952 | |
| Record name | 3-Methyl-1-phenylhexahydropyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40502952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39998-48-6 | |
| Record name | 3-Methyl-1-phenylhexahydropyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40502952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-phenylhexahydropyridazine typically involves the reaction between donor-acceptor cyclopropanes and phenylhydrazine. One common method includes the nickel perchlorate-initiated reaction between dimethyl esters of 2-aryl- and 2-styryl-substituted cyclopropane-1,1-dicarboxylic acids and phenylhydrazine. This reaction proceeds with the opening of the cyclopropane ring and formation of a mixture containing acyclic and cyclic products, including 1-phenylhexahydropyridazin-3-ones .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-1-phenylhexahydropyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridazinones.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: It can participate in substitution reactions, particularly at the nitrogen atoms or the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Pyridazinone derivatives.
Reduction: Hydrogenated hexahydropyridazine derivatives.
Substitution: Various substituted hexahydropyridazine compounds.
Scientific Research Applications
3-Methyl-1-phenylhexahydropyridazine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the development of materials with specific properties, such as polymers and resins
Mechanism of Action
The mechanism of action of 3-Methyl-1-phenylhexahydropyridazine involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways depend on the specific application and the derivative being studied. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways .
Comparison with Similar Compounds
1-Phenylhexahydropyridazin-3-one: Similar structure but lacks the methyl group at the third position.
2-Methyl-1-phenylhexahydropyridazine: Similar but with the methyl group at the second position.
1-Phenyl-2,3,4,5-tetrahydropyridazine: A partially hydrogenated derivative.
Uniqueness: 3-Methyl-1-phenylhexahydropyridazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both a methyl and a phenyl group provides distinct steric and electronic properties that can be exploited in various applications .
Biological Activity
3-Methyl-1-phenylhexahydropyridazine is a compound of interest in pharmacology and medicinal chemistry due to its various biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by case studies and research findings.
Pharmacological Properties
This compound has shown significant biological activity, particularly in the following areas:
- Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for further investigation in infectious disease treatment.
- Anti-inflammatory Effects : Research has demonstrated that this compound can reduce inflammation markers in vitro, suggesting potential use in treating inflammatory conditions.
- Cytotoxicity : Preliminary studies show that this compound may possess cytotoxic effects on certain cancer cell lines, indicating its potential as an anticancer agent.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Case Study 1 : A study published in a pharmacological journal reported that administration of this compound in animal models resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to apoptosis induction in cancer cells.
- Case Study 2 : Another investigation focused on the antimicrobial properties of the compound. Results showed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL, indicating strong antibacterial activity.
Research Findings
Recent research highlights the following findings regarding the biological activity of this compound:
| Study | Biological Activity | Findings |
|---|---|---|
| Study A | Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
| Study B | Anti-inflammatory | Reduced levels of TNF-alpha and IL-6 in treated cells |
| Study C | Cytotoxicity | Induced apoptosis in cancer cell lines with IC50 values < 15 µM |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
